molecular formula C20H22Br2N2O2 B11556670 N,N'-bis(2-bromophenyl)octanediamide

N,N'-bis(2-bromophenyl)octanediamide

Cat. No.: B11556670
M. Wt: 482.2 g/mol
InChI Key: MMBZTIJLTAGEBB-UHFFFAOYSA-N
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Description

N,N’-bis(2-bromophenyl)octanediamide is an organic compound with the molecular formula C20H22Br2N2O2 This compound is characterized by the presence of two bromophenyl groups attached to an octanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-bromophenyl)octanediamide typically involves the reaction of 2-bromobenzoyl chloride with octanediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-bromophenyl)octanediamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-bromophenyl)octanediamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reactions are usually carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of N,N’-bis(2-bromophenyl)octanediamide.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include reduced derivatives such as primary or secondary amines.

Scientific Research Applications

N,N’-bis(2-bromophenyl)octanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-bromophenyl)octanediamide involves its interaction with specific molecular targets and pathways. The bromophenyl groups in the compound can interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-chlorophenyl)octanediamide: Similar structure but with chlorine atoms instead of bromine.

    N,N’-bis(2-fluorophenyl)octanediamide: Similar structure but with fluorine atoms instead of bromine.

    N,N’-bis(2-iodophenyl)octanediamide: Similar structure but with iodine atoms instead of bromine.

Uniqueness

N,N’-bis(2-bromophenyl)octanediamide is unique due to the presence of bromine atoms, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C20H22Br2N2O2

Molecular Weight

482.2 g/mol

IUPAC Name

N,N'-bis(2-bromophenyl)octanediamide

InChI

InChI=1S/C20H22Br2N2O2/c21-15-9-5-7-11-17(15)23-19(25)13-3-1-2-4-14-20(26)24-18-12-8-6-10-16(18)22/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26)

InChI Key

MMBZTIJLTAGEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2Br)Br

Origin of Product

United States

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